N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride
Description
History of Pyridine-3-carboxamide Derivatives in Research
Pyridine-3-carboxamide derivatives emerged as a focal point in organic chemistry following the isolation of pyridine from coal tar in the mid-19th century. The structural versatility of pyridine, characterized by its nitrogen-containing aromatic ring, enabled chemists to explore substitutions at the 3-position for enhanced biological activity. Early work in the 20th century, such as the Chichibabin synthesis (1924), provided scalable methods for pyridine production, which later facilitated the development of carboxamide derivatives. By the 1980s, pyridine-3-carboxamides gained attention for their potential as intermediates in drug discovery, particularly due to their ability to mimic natural heterocycles in nucleic acids and coenzymes.
The Hantzsch pyridine synthesis, first reported in 1881, laid the groundwork for functionalizing pyridine rings with carboxamide groups. This method involved condensation reactions between β-keto esters, aldehydes, and ammonia, yielding dihydropyridines that could be oxidized to aromatic pyridines. Subsequent modifications, such as the use of microwave irradiation in the 21st century, improved reaction yields and enabled the synthesis of complex carboxamide derivatives.
Discovery Context and Early Investigations
The discovery of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride can be traced to efforts in the late 20th century to optimize pyridine-based pharmacophores. Early investigations focused on introducing aminomethyl groups to enhance solubility and bioavailability. For instance, Smiles rearrangement reactions, which involve the migration of substituents between aromatic rings, were employed to synthesize pyridin-2-amine intermediates. These intermediates served as precursors for carboxamide derivatives through coupling with activated esters or acid chlorides.
A pivotal advancement came with the adoption of Chan–Lam coupling, a copper-catalyzed method for forming carbon–heteroatom bonds. This technique allowed for the introduction of diverse aryl and alkyl groups to the pyridine-3-carboxamide scaffold, as demonstrated in the synthesis of pyrrolo[2,3-b]pyridine derivatives. Early structural analyses revealed that the 3-carboxamide moiety facilitated hydrogen bonding with biological targets, making it a key feature in kinase and phosphodiesterase inhibitors.
Evolution of Research Trajectories
The 2000s marked a shift toward rational drug design, driven by computational modeling and structure-activity relationship (SAR) studies. Researchers systematically modified the pyridine-3-carboxamide core to optimize binding affinities. For example, introducing electron-withdrawing groups like trifluoromethyl at the 4-position of the pyridine ring improved metabolic stability. Concurrently, microwave-assisted synthesis reduced reaction times from hours to minutes, enabling rapid exploration of derivative libraries.
One landmark study in 2015 demonstrated the anticancer potential of pyrido[1,2-a]pyrimidine-3-carboxamides, where the 3-carboxamide group played a critical role in intercalating DNA. This finding spurred interest in N-[3-(aminomethyl)phenyl] derivatives, as the aminomethyl group provided a handle for further functionalization without steric hindrance. Additionally, the development of high-yield dealkylation and decarboxylation protocols allowed researchers to access pyridine-3-carboxamides from inexpensive alkylated precursors.
Current Research Landscape and Emerging Paradigms
Contemporary research on this compound emphasizes combinatorial chemistry and targeted delivery systems. Recent SAR studies have identified 3-fluoroazetidine-substituted derivatives as potent PDE4B inhibitors, with IC~50~ values as low as 0.48 μM. These compounds leverage the conformational rigidity of the azetidine ring to enhance selectivity over PDE4D isoforms.
Advances in catalytic methods, such as the use of nickel-based catalysts for hydrodealkylation, have streamlined the production of pyridine-3-carboxamides at industrial scales. Furthermore, electrochemical reduction techniques now enable the synthesis of partially hydrogenated derivatives, which exhibit unique redox properties for catalytic applications. Emerging paradigms include the integration of machine learning to predict synthetic pathways and bioactivity, accelerating the discovery of novel carboxamide-based therapeutics.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11;;/h1-7,9H,8,14H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFZFMGQYUTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride typically involves the reaction of 3-cyanopyridine with a suitable amine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as Raney nickel . The resulting product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same catalytic hydrogenation reaction, followed by purification and conversion to the dihydrochloride salt.
Chemical Reactions Analysis
Aminomethyl Group Reactivity
The benzylamine (-CH<sub>2</sub>NH<sub>2</sub>) group participates in nucleophilic and condensation reactions:
-
Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) under mild acidic or neutral conditions to form imines. For example, exposure to acetone generates a stable Schiff base adduct.
-
Acylation : The primary amine undergoes acylation with acyl chlorides or anhydrides. For instance, reaction with acetic anhydride yields N-acetyl derivatives, as observed in structurally related aminomethylpyridines .
-
Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination enables aryl halide coupling at the amine site, a strategy used in analogs like Sorafenib intermediates .
Carboxamide Group Reactivity
The carboxamide (-CONH-) linkage exhibits hydrolysis and substitution tendencies:
-
Acid/Base Hydrolysis :
-
Nucleophilic Substitution :
The amide nitrogen can undergo alkylation or arylation under Mitsunobu conditions or via SN2 pathways, as demonstrated in pretomanid synthesis .
Pyridine Ring Reactivity
The pyridine ring enables electrophilic and transition metal-catalyzed reactions:
-
Electrophilic Substitution :
-
Cross-Dehydrogenative Coupling (CDC) :
Oxidative coupling with β-diketones or ketoesters forms fused heterocycles (e.g., pyrazolo[1,5-a]pyridines), a reaction validated in pyridine derivatives .
Table 1: Documented Reaction Examples
Salt-Formation and Stability
As a dihydrochloride salt, the compound exhibits:
Scientific Research Applications
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
YM-244769 Dihydrochloride
- Structure: Features a 3-aminobenzyl group and a 6-{4-[3-fluorobenzyl)oxy]phenoxy} substituent on the pyridine ring.
- Molecular Formula : C₂₆H₂₂FN₃O₃·2HCl.
- Key Differences: The fluorophenyl and extended phenoxy groups enhance lipophilicity, likely influencing target selectivity (e.g., kinase inhibition).
Berotralstat Dihydrochloride
- Structure: Contains a pyrazole core instead of pyridine, with trifluoromethyl and cyano substituents.
- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl (MW: 635.49 g/mol).
- Key Differences : The bulky trifluoromethyl group and pyrazole ring improve binding affinity to plasma kallikrein, making it a therapeutic agent for hereditary angioedema. This contrasts with the target compound’s simpler structure and research-focused application .
N-[4-(1-Adamantyl)phenyl]pyridine-3-carboxamide Hydrochloride
- Structure: Substitutes the meta-aminomethyl group with a para-adamantylphenyl moiety.
- Molecular Formula : C₂₂H₂₅ClN₂O (MW: 368.9 g/mol).
- Key Differences: The adamantyl group’s hydrophobicity and steric bulk likely enhance membrane permeability and target engagement in neurological or metabolic disorders. The monohydrochloride salt reduces solubility compared to the dihydrochloride form of the target compound .
Functional Analogues
Fungicidal Pyridine-3-carboxamides (Patent A.3.32–A.3.39)
- Structure : Difluoromethyl groups and substituted indan rings dominate these derivatives.
- Example : 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32).
- Key Differences: Fluorine atoms and rigid indan scaffolds optimize fungicidal activity by disrupting fungal complex II. These modifications contrast with the target compound’s polar aminomethyl group, which is unsuitable for agrochemical use .
Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride
- Structure: Replaces the carboxamide with a carboxylate ester and adds a methylamino group.
- Molecular Formula : C₉H₁₃N₂O₂·2HCl.
- Key Differences : The ester group increases reactivity for prodrug synthesis or intermediate chemistry, diverging from the target compound’s role as a direct enzyme inhibitor .
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride is an organic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores its biological activity, structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H13Cl2N3O and features a pyridine ring, an aminomethyl group, and a carboxamide functional group. Its dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications. The structural representation is crucial for understanding its interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly as a kinase inhibitor. Kinases play critical roles in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Biological Activity | Target Enzyme/Pathway | Potential Application |
|---|---|---|
| Kinase Inhibition | Various kinases | Cancer therapy, neurodegenerative diseases |
| Anti-inflammatory Effects | COX-2, iNOS | Treatment of inflammatory conditions |
| Antimicrobial Activity | Bacterial pathogens | Infection control |
Structure-Activity Relationships (SAR)
The unique arrangement of functional groups in this compound contributes to its biological activity. SAR studies have shown that modifications to the aminomethyl or pyridine moieties can significantly alter potency and selectivity against specific biological targets .
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| N-[4-(aminomethyl)phenyl]pyridine-2-carboxamide | Similar aminomethyl and pyridine | Different functional group positions |
| N-[3-(dimethylamino)phenyl]pyridine-4-carboxamide | Contains dimethylamino group | Potentially different pharmacological profile |
| 5-(2-amino-4-methylphenyl)pyridine-3-carboxamide | Shares carboxamide and pyridine core | Variation in side chain may influence selectivity |
Cancer Research
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. For instance, it has shown a 55% decrease in viability in the MDA-MB-231 triple-negative breast cancer cell line after three days of treatment at a concentration of 10 µM . This suggests potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It significantly decreases the expression of pro-inflammatory markers such as COX-2 and iNOS, indicating its potential use in treating inflammatory diseases .
Case Studies
- Kinase Inhibition Study : A study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated a promising profile for further development as a targeted cancer therapy.
- Anti-inflammatory Research : In a model of inflammation, this compound demonstrated significant reductions in inflammatory cytokines, supporting its potential role in treating conditions like arthritis or other inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride, and what challenges arise during purification?
- Methodology : Synthesis typically involves condensation reactions between pyridine-3-carboxylic acid derivatives and 3-(aminomethyl)aniline intermediates. Key steps include:
- Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) .
- Protection/deprotection of the aminomethyl group to prevent side reactions .
- Final hydrochlorination with HCl gas or aqueous HCl to form the dihydrochloride salt .
- Purification Challenges : Residual solvents (e.g., dichloromethane, ethanol) and unreacted intermediates require iterative column chromatography (silica gel, C18 reverse-phase) and recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., pyridine protons at δ 8.5–9.0 ppm; aminomethyl CH₂ at δ 3.8–4.2 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 302.3 (free base) and [M+2HCl-H]⁻ at m/z 375.2 (dihydrochloride) .
- HPLC : Use a C18 column (UV detection at 254 nm) with mobile phase gradients (water/acetonitrile + 0.1% TFA) to verify purity ≥98% .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Highly soluble in water at pH ≤4 (due to protonation of the aminomethyl and pyridine groups) but precipitates at neutral/basic pH .
- Stability : Degrades in aqueous solutions above pH 6.0 via hydrolysis of the carboxamide bond. Store lyophilized at -20°C under inert gas .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes, receptors) in mechanistic studies?
- Experimental Design :
- Enzyme Assays : Screen against kinase or protease panels (e.g., plasma kallikrein inhibition assays at 10–100 µM) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to assess affinity for neurotransmitter receptors (e.g., GABAₐ, NMDA) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) affecting compound stability .
- Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., MTT assays with matched passage numbers) .
- Resolution : Meta-analysis of raw datasets with multivariate regression to isolate confounding variables .
Q. What strategies optimize in vivo pharmacokinetics while mitigating toxicity?
- Pharmacokinetic Profiling :
- ADME : Low oral bioavailability (≤20%) due to poor intestinal permeability. Use nanoemulsions or prodrug formulations (e.g., ester derivatives) .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in rodent models and mitochondrial membrane potential assays in HepG2 cells .
Comparative and Mechanistic Insights
Q. How do structural modifications (e.g., fluorination, cyclopropyl substitution) alter bioactivity compared to analogs?
- Structure-Activity Relationship (SAR) :
- Pyridine Ring Fluorination : Increases metabolic stability (CYP3A4 resistance) but reduces aqueous solubility .
- Cyclopropyl Groups : Enhance target selectivity (e.g., 10-fold higher affinity for kallikrein vs. trypsin) .
- Experimental Validation : Synthesize derivatives with single-point mutations and compare via SPR or ITC .
Q. What in vitro/in vivo discrepancies exist for this compound, and how can they be addressed?
- Key Discrepancies : In vitro IC₅₀ of 1 µM vs. in vivo ED₅₀ of 10 mg/kg due to plasma protein binding (>90%) .
- Mitigation : Co-administer albumin-binding competitors (e.g., ibuprofen) or use transgenic models with humanized serum proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
